Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride is an organic compound with the molecular formula C7H10ClNO3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an amino group and an ester functional group
Mechanism of Action
Target of Action
This compound may interact with various biological targets due to its complex structure, which includes a furan ring and an amino group .
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
It’s plausible that this compound could influence pathways involving carbon-carbon bond formation, given its potential involvement in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
The compound’s effects would likely depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride typically involves the reaction of furan-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino esters.
Scientific Research Applications
Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Contains a pyridine ring instead of a furan ring.
Methyl 2-amino-2-(benzofuran-2-yl)acetate hydrochloride: Features a benzofuran ring, adding aromaticity to the structure.
Uniqueness
Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
methyl 2-amino-2-(furan-2-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRORVLPRCBTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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